molecular formula C6H5N3O B11716304 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one

Cat. No.: B11716304
M. Wt: 135.12 g/mol
InChI Key: KQMCKDYNYRLDPL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one can be achieved through various methods. One common approach involves the partial reduction of a precursor compound using potassium borohydride (KBH4) in a dioxane-water mixture. This process yields 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one, which is then esterified with 4-methylpiperazine-1-carbonyl chloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can modify the oxidation state of the compound, often making it more reactive.

    Substitution: Substitution reactions can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antiviral, and antitumor properties.

    Medicine: Its potential therapeutic effects are being explored for developing new drugs, particularly in the areas of cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress. These interactions contribute to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one stands out due to its unique combination of a pyrrole and pyrazine ring, which contributes to its diverse range of biological activities

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

6,7-dihydropyrrolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C6H5N3O/c10-6-5-4(3-9-6)7-1-2-8-5/h1-2H,3H2,(H,9,10)

InChI Key

KQMCKDYNYRLDPL-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CN=C2C(=O)N1

Origin of Product

United States

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